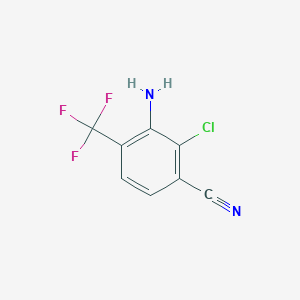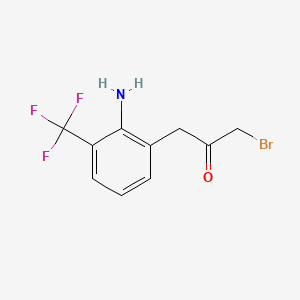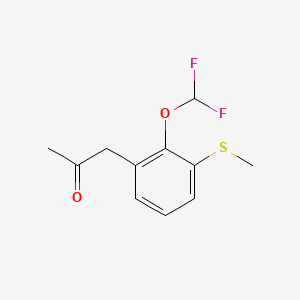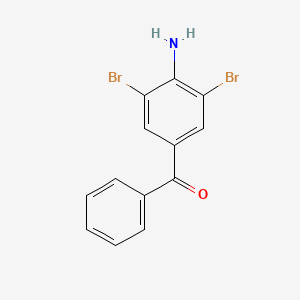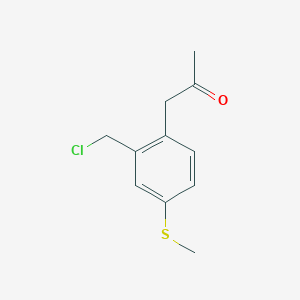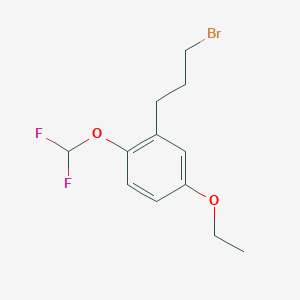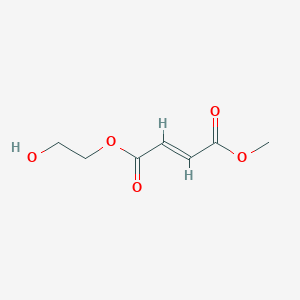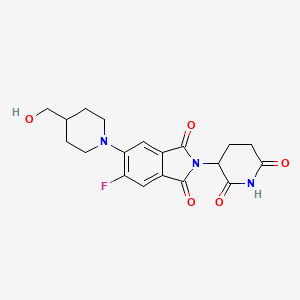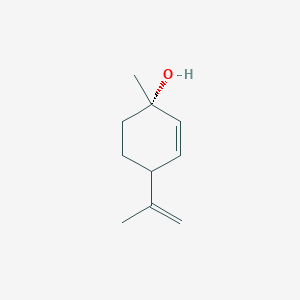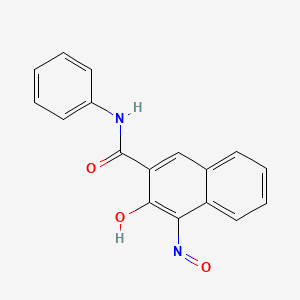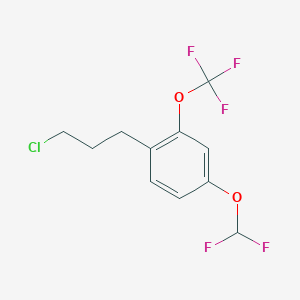
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. Common synthetic routes include:
Halogenation: Introduction of the chloropropyl group via halogenation reactions.
Methoxylation: Addition of difluoromethoxy and trifluoromethoxy groups through methoxylation reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific solvents and catalysts .
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts .
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Agrochemicals: It can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Materials Science: The compound’s properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and stability .
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene can be compared with similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene: This compound has a similar structure but differs in the position of the functional groups on the benzene ring.
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene: This compound contains a fluoro group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10ClF5O2 |
|---|---|
Peso molecular |
304.64 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
Clave InChI |
CYUGAGIHBXXGPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


